N-(4-bromophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperidine ring at position 6, with a carboxamide group at position 3 of the piperidine. The carboxamide is substituted with a 4-bromophenyl group, contributing to its unique electronic and steric properties. The bromine atom enhances lipophilicity and may influence binding interactions in biological systems through halogen bonding .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O/c18-13-3-5-14(6-4-13)20-17(25)12-2-1-9-23(10-12)16-8-7-15-21-19-11-24(15)22-16/h3-8,11-12H,1-2,9-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSUXDSWCQUUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the bromophenyl group and the piperidine carboxamide moiety. Common reagents used in these reactions include brominating agents, coupling reagents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various halogenated compounds.
Scientific Research Applications
N-(4-bromophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide ():
- The 4-chlorobenzyl group replaces the 4-bromophenyl, reducing steric bulk and electronegativity.
- A 3-methyl group on the triazolo ring may improve metabolic stability compared to the unsubstituted triazolo in the target compound .
- Molecular weight: ~415 g/mol vs. ~430 g/mol for the bromophenyl analog.
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) ():
Modifications to the Piperidine/Carboxamide Scaffold
Heterocyclic Hybrid Systems
- E-4b (): Combines [1,2,4]triazolo[4,3-b]pyridazine with a pyrazole-propenoic acid moiety. High melting point (253–255°C) suggests strong crystalline packing, which may limit solubility .
- Compounds 13–17 (): Derivatives with methyl, morpholinoethyl, or benzyl groups on the triazolo-pyridazine. For example, N-(2-Morpholinoethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 16) incorporates a morpholine group, enhancing water solubility .
Comparative Data Table
Key Findings and Implications
- Halogen Effects : The 4-bromophenyl group in the target compound may enhance binding via halogen bonding compared to chloro or methyl analogs .
- Scaffold Flexibility : Piperidine vs. pyrrolidine alters conformational dynamics, impacting target selectivity .
- Solubility vs. Stability : Carboxylic acid derivatives () prioritize solubility, while methylated triazolo rings () favor metabolic stability.
Biological Activity
N-(4-bromophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The specific mechanisms of action of this compound are not fully elucidated in the literature. However, it is hypothesized that the triazole and pyridazine moieties may interact with various biological targets, potentially influencing pathways related to:
- Antitumor Activity : Triazole derivatives have been noted for their ability to inhibit tumor growth by affecting cellular signaling pathways.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, which could be relevant for this compound as well.
Antitumor Activity
Recent studies have highlighted the antitumor properties of triazole derivatives. For instance, compounds similar to this compound have shown significant efficacy against various cancer cell lines. A notable study indicated that triazole derivatives could inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research indicates that derivatives containing triazole rings exhibit antimicrobial properties. For example, a series of pyrazole derivatives demonstrated promising antibacterial activity against multiple strains of bacteria . This suggests that this compound may also possess similar characteristics.
Study 1: Antitumor Efficacy
A study published in 2022 evaluated the antitumor effects of triazolo derivatives in vitro. The results showed that certain compounds led to a significant reduction in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) when treated with triazole-based compounds . The mechanism involved was linked to the inhibition of key signaling pathways responsible for cell survival.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of similar compounds. The study found that certain triazole derivatives exhibited moderate to high activity against pathogenic fungi and bacteria . This highlights the relevance of exploring this compound for potential therapeutic applications in infectious diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
